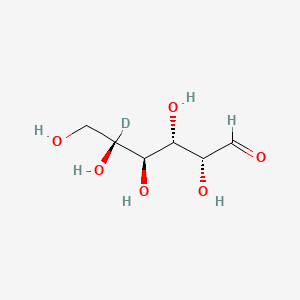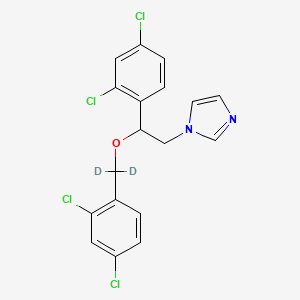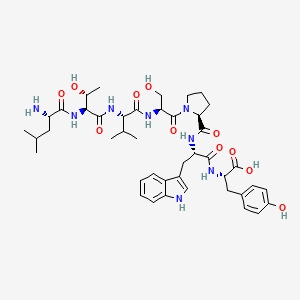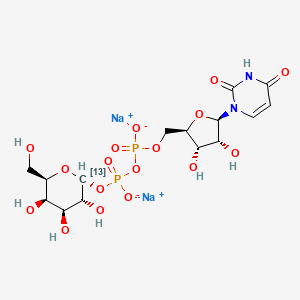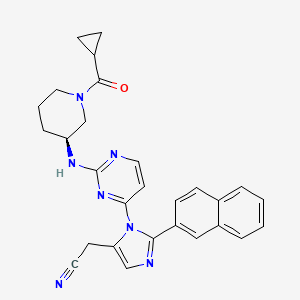
JNK3 inhibitor-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JNK3 inhibitor-4 is a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. This compound is known for its strong inhibitory effect on JNK3, with an IC50 value of 1.0 nM. It exhibits exceptional selectivity against JNK3 when compared to other protein kinases, including isoforms JNK1 and JNK2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-4 involves the preparation of a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivative. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidinyl group: This is achieved through nucleophilic substitution reactions.
Attachment of the aryl group: This step involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
JNK3 inhibitor-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aryl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have modified biological activities and properties .
Applications De Recherche Scientifique
JNK3 inhibitor-4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of JNK3 and its effects on various biochemical pathways.
Biology: The compound is employed in research related to cellular stress responses, apoptosis, and neurodegenerative diseases.
Medicine: this compound shows potential as a therapeutic agent for treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases.
Industry: The compound is used in the development of pharmaceuticals targeting JNK3-related pathways.
Mécanisme D'action
JNK3 inhibitor-4 exerts its effects by inhibiting the phosphorylation of c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. This inhibition prevents the activation of downstream targets involved in apoptosis and cellular stress responses. The compound specifically targets JNK3, which is predominantly expressed in the brain and plays a crucial role in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
SR-4326: Another JNK3 inhibitor with similar inhibitory activity but less isoform selectivity.
CC-930: A lead compound identified through virtual screening with potential as a JNK3 inhibitor.
Uniqueness
JNK3 inhibitor-4 stands out due to its exceptional selectivity for JNK3 over other isoforms and protein kinases. This selectivity makes it a valuable tool for studying JNK3-specific pathways and developing targeted therapies for neurodegenerative diseases .
Propriétés
Formule moléculaire |
C28H27N7O |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
2-[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-2-naphthalen-2-ylimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C28H27N7O/c29-13-11-24-17-31-26(22-10-7-19-4-1-2-5-21(19)16-22)35(24)25-12-14-30-28(33-25)32-23-6-3-15-34(18-23)27(36)20-8-9-20/h1-2,4-5,7,10,12,14,16-17,20,23H,3,6,8-9,11,15,18H2,(H,30,32,33)/t23-/m0/s1 |
Clé InChI |
MIFPZJRPCSILQA-QHCPKHFHSA-N |
SMILES isomérique |
C1C[C@@H](CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=CC=CC=C6C=C5)CC#N |
SMILES canonique |
C1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=CC=CC=C6C=C5)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


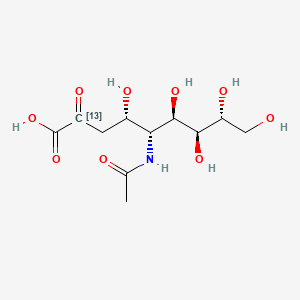
![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
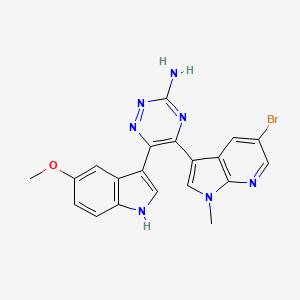
pyrimidine-2,4-dione](/img/structure/B12398270.png)
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)
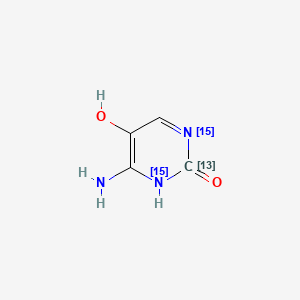
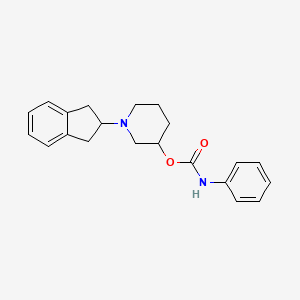
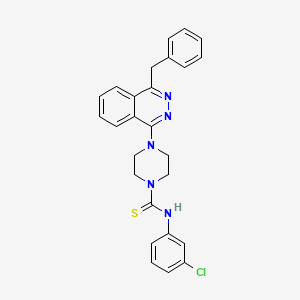
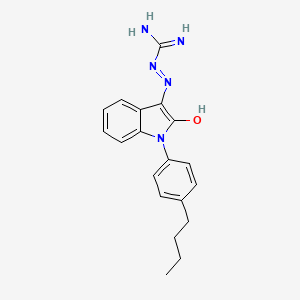
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)
